RXFP2 agonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

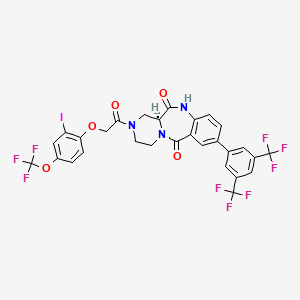

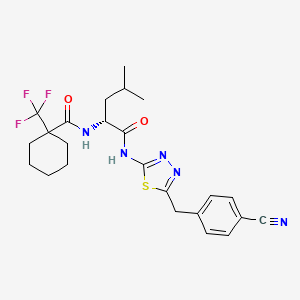

Compound 6641 is a synthetic organic molecule that acts as an agonist for the relaxin family peptide receptor 2 (RXFP2). This receptor is part of the class A G-protein coupled receptors and is the only known target for the insulin-like factor 3 peptide. Compound 6641 has shown potential in various biological activities, including the development of the gubernacular ligament during testicular descent and maintaining healthy bone formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 6641 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents. Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of compound 6641 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

Compound 6641 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Compound 6641 has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of RXFP2 agonists and their interactions with other molecules.

Biology: Investigated for its role in the development of the gubernacular ligament and bone formation.

Medicine: Potential therapeutic applications in conditions related to bone health and reproductive development.

Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Compound 6641 exerts its effects by binding to the relaxin family peptide receptor 2 (RXFP2) and acting as an allosteric agonist. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G-proteins, which in turn activate various intracellular signaling cascades that regulate gene expression, cell proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Compound 6642: Another RXFP2 agonist with similar biological activities.

Compound 6643: A structurally similar compound with different pharmacokinetic properties.

Uniqueness

Compound 6641 is unique in its high potency, efficacy, and selectivity as an RXFP2 allosteric agonist. It has shown promising results in preclinical studies, including increased mineralization activity in human osteoblasts and improved bone trabecular parameters in adult mice .

Properties

Molecular Formula |

C29H19F9IN3O5 |

|---|---|

Molecular Weight |

787.4 g/mol |

IUPAC Name |

(4aS)-9-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[2-iodo-4-(trifluoromethoxy)phenoxy]acetyl]-2,4,4a,6-tetrahydro-1H-pyrazino[2,1-c][1,4]benzodiazepine-5,11-dione |

InChI |

InChI=1S/C29H19F9IN3O5/c30-27(31,32)16-7-15(8-17(10-16)28(33,34)35)14-1-3-21-19(9-14)26(45)42-6-5-41(12-22(42)25(44)40-21)24(43)13-46-23-4-2-18(11-20(23)39)47-29(36,37)38/h1-4,7-11,22H,5-6,12-13H2,(H,40,44)/t22-/m0/s1 |

InChI Key |

RXZGDVFLBPJIER-QFIPXVFZSA-N |

Isomeric SMILES |

C1CN2[C@@H](CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CN2C(CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)

![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)

![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)

![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)

![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)

![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)